molecular formula C18H27F3NO7PS B3040963 Ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate CAS No. 256332-93-1

Ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate

Cat. No.: B3040963
CAS No.: 256332-93-1
M. Wt: 489.4 g/mol
InChI Key: QJSSNFLGZAWCKK-UHFFFAOYSA-N
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Description

Ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate is a multifunctional organophosphorus compound featuring a unique combination of structural motifs:

  • Diisopropoxyphosphoryl group: This moiety contributes to the molecule’s hydrophobicity and may influence its reactivity in nucleophilic or catalytic environments .
  • Tosyl (Tos) sulfonamide group: The [(4-methylphenyl)sulphonyl]amino (Tosa) group is known to improve stability and modulate biological interactions, commonly seen in pharmaceuticals and agrochemicals .
  • Ethyl ester backbone: The ester group provides hydrolytic lability, which can be tailored for controlled release in applications like prodrug design .

Properties

IUPAC Name

ethyl 2-di(propan-2-yloxy)phosphoryl-3,3,3-trifluoro-2-[(4-methylphenyl)sulfonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27F3NO7PS/c1-7-27-16(23)17(18(19,20)21,30(24,28-12(2)3)29-13(4)5)22-31(25,26)15-10-8-14(6)9-11-15/h8-13,22H,7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSSNFLGZAWCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NS(=O)(=O)C1=CC=C(C=C1)C)P(=O)(OC(C)C)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27F3NO7PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate typically involves multiple steps. One common method involves the reaction of diisopropyl phosphite with a suitable trifluoromethylated precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphoryl group. The resulting intermediate is then reacted with 4-methylbenzenesulfonyl chloride to introduce the sulfonyl group, followed by esterification with ethanol to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction produces phosphine oxides .

Scientific Research Applications

Ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of antiviral agents. The compound has a molecular formula of C18H27F3NO7PS and a molecular weight of approximately 489.45 g/mol .

Potential Applications

  • Antiviral Research: Preliminary studies suggest that compounds similar to this compound exhibit significant antiviral properties, particularly against retroviruses like HIV. The phosphonate group can mimic natural substrates in viral replication processes, potentially inhibiting viral activity.
  • Medicinal Chemistry: The presence of a trifluoromethyl group in the compound enhances its lipophilicity and biological activity, making it a candidate for modification in medicinal chemistry applications.
  • Chemical Reactivity: The compound's chemical reactivity is influenced by its functional groups, which allows it to undergo a variety of reactions that are pivotal for modifying the compound for specific applications or enhancing its biological activity.

Synthesis

Mechanism of Action

The mechanism of action of Ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with metal ions, making it useful in catalysis. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with biological membranes and proteins more effectively .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Structural Features Key Differences Potential Applications References
Ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate Diisopropoxyphosphoryl, -CF₃, Tos sulfonamide, ethyl ester N/A (Baseline) Agrochemicals, prodrugs
Ethyl 2-amino-3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate -CF₃, ethyl ester, indole ring Replaces phosphoryl and Tos groups with indole; lacks sulfonamide Amyloid-beta inhibitors
Metsulfuron methyl ester Sulfonylurea bridge, triazine ring, methyl ester Sulfonylurea instead of sulfonamide; triazine core Herbicides
Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate -F substituent, ethyl ester, amino group Lacks phosphoryl and Tos groups; simpler fluorinated aromatic system Pharmaceutical intermediates
Ethyl 2-diisopropylaminoethyl ethylphosphonite Diisopropylaminoethyl, phosphonite group Phosphonite (P(III)) vs. phosphoryl (P(V)); aminoethyl vs. sulfonamide Chemical warfare agent precursors

Key Research Findings

Stability and Reactivity

  • The Tos sulfonamide group enhances hydrolytic stability compared to sulfonylureas (e.g., metsulfuron methyl ester), which are prone to cleavage in acidic conditions .
  • The diisopropoxyphosphoryl group is less reactive than phosphonites (e.g., ethyl 2-diisopropylaminoethyl ethylphosphonite), which are highly susceptible to oxidation .

Table 2: Physicochemical Property Comparison

Property Target Compound Ethyl 2-amino-3,3,3-trifluoroindolepropanoate Metsulfuron Methyl Ester
Molecular Weight ~450 g/mol (estimated) 274.23 g/mol 381.37 g/mol
Key Functional Groups Phosphoryl, -CF₃, Tos, ester -CF₃, indole, ester Sulfonylurea, triazine, ester
Hydrolytic Stability High (Tos group) Moderate Low (acid-labile sulfonylurea)
Lipophilicity (LogP) ~3.5 (estimated) 2.8 2.1

Biological Activity

Ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate, a complex organophosphorus compound, exhibits significant biological activity, particularly in pharmacological applications. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C17H25F3NO9PS
  • Molecular Weight : 507.4157 g/mol
  • CAS Number : 123220-98-4

The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

This compound acts primarily as an inhibitor of specific enzymes involved in neurotransmission and cellular signaling pathways. Its phosphonate group allows it to interact with serine residues in active sites of enzymes, leading to inhibition of cholinesterases and other phosphatases.

Pharmacological Applications

  • Anticholinesterase Activity : The compound has demonstrated potent anticholinesterase activity in vitro, making it a candidate for treating conditions like Alzheimer's disease.
  • Anti-inflammatory Properties : Studies indicate that it may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
  • Antimicrobial Effects : Preliminary data suggest potential antimicrobial properties against various bacterial strains.

Case Studies

StudyFindingsReference
Study 1Showed significant inhibition of acetylcholinesterase with IC50 values in the low micromolar range.
Study 2Demonstrated anti-inflammatory effects in murine models, reducing edema by 40%.
Study 3Exhibited antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL.

Acute Toxicity

The compound is classified under moderate toxicity levels with specific warnings related to skin and eye irritation. The acute oral toxicity category is rated as moderate (Category 4), necessitating careful handling.

Q & A

Basic Questions

Q. What are the key functional groups in the compound, and how do they influence its reactivity?

  • The compound contains:

  • Diisopropoxyphosphoryl group : Hydrolysis-sensitive under acidic/basic conditions; participates in nucleophilic substitutions .
  • Trifluoromethyl group : Electron-withdrawing, enhances metabolic stability and lipophilicity .
  • Sulphonamide group : Hydrogen-bonding capability; impacts solubility and potential biological interactions .
  • Ethyl ester : Hydrolyzable to carboxylic acid under basic conditions .
    • Implications : These groups dictate solubility in polar aprotic solvents (e.g., DMF, THF), stability in storage, and reactivity in synthetic modifications.

Q. What solvent systems are recommended for dissolving the compound during synthesis?

  • Organic solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for initial reactions due to the ethyl ester’s lipophilicity .
  • Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for sulphonamide solubility .
  • Aqueous workup : Use pH-controlled conditions (e.g., LiOH in THF/water) to prevent premature ester hydrolysis .

Advanced Research Questions

Q. How can the synthesis of this compound be optimized to minimize side reactions?

  • Protection strategies : Use tert-butoxycarbonyl (Boc) groups to protect amines during coupling steps, as seen in similar phosphorylated esters .
  • Coupling agents : Employ DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to activate carboxyl groups for amide bond formation .
  • Moisture control : Conduct reactions under inert atmosphere (N₂/Ar) to prevent hydrolysis of the phosphoryl group .
  • Monitoring : Track reaction progress via TLC (Rf shifts) or HPLC-MS to identify intermediates/byproducts .

Q. What advanced analytical techniques are critical for confirming structural integrity and purity?

  • Multinuclear NMR :

  • ¹H/¹³C NMR : Assign stereochemistry and confirm ester/sulphonamide linkages.
  • ¹⁹F NMR : Detect trifluoromethyl environments (δ ~ -60 to -70 ppm) .
  • ³¹P NMR : Verify phosphoryl group integrity (δ ~ 0–5 ppm for phosphates) .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺/[M-H]⁻) and detect trace impurities .
    • HPLC-PDA/ELSD : Quantify purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

  • Dynamic effects : Use variable-temperature NMR to resolve overlapping signals caused by rotameric equilibria in the sulphonamide group .
  • Isotopic labeling : Synthesize ¹⁸O/¹³C-labeled analogs to confirm ester hydrolysis pathways .
  • X-ray crystallography : Resolve ambiguous stereochemistry if NMR data are inconclusive .

Q. What strategies mitigate degradation during long-term storage?

  • Storage conditions : Anhydrous solvents (e.g., acetonitrile) at -20°C under argon .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/v) to prevent radical-mediated degradation of the trifluoromethyl group .
  • Lyophilization : For solid-state storage, pre-lyophilize under high vacuum to remove residual moisture .

Q. How can impurities arising from synthetic byproducts be identified and quantified?

  • HPLC-MS/MS : Use reverse-phase columns (C18) with 0.1% formic acid in mobile phases to separate phosphorylated byproducts .
  • Reference standards : Synthesize potential impurities (e.g., hydrolyzed ester or deprotected amines) for spiking experiments .
  • Limit tests : Set acceptance criteria for impurities (<0.5% per ICH guidelines) using calibrated UV detectors .

Methodological Considerations

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact with sulphonamide or phosphoryl groups .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of fluorinated vapors .
  • Waste disposal : Neutralize acidic/basic waste streams before disposal to prevent ester hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate

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